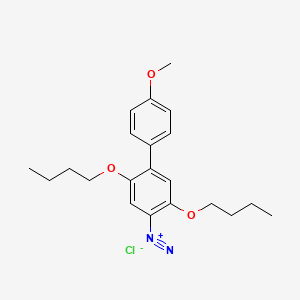
2,5-Dibutoxy-4'-methoxy(1,1'-biphenyl)-4-diazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride is a diazonium salt that is used in various chemical reactions and applications. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.
Métodos De Preparación
The synthesis of 2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride typically involves the diazotization of the corresponding amine. The process generally includes the following steps:
Formation of the amine precursor: The starting material, 2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl), is synthesized through a series of organic reactions, including alkylation and etherification.
Diazotization: The amine precursor is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, to form different substituted biphenyl derivatives.
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride has several scientific research applications:
Chemistry: It is used in the synthesis of azo dyes and pigments, which are important in the textile and printing industries.
Biology: The compound can be used in labeling and detection techniques, where the diazonium group reacts with biomolecules to form detectable products.
Medicine: Research into its potential use in drug development and delivery systems is ongoing.
Industry: It is used in the production of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar compounds to 2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride include other diazonium salts, such as:
- 2,5-Dimethoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride
- 2,5-Dibutoxy-4’-ethoxy(1,1’-biphenyl)-4-diazonium chloride
These compounds share similar chemical properties and reactivity but differ in their substituents, which can affect their specific applications and reactivity. The uniqueness of 2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride lies in its specific substituents, which can influence its solubility, stability, and reactivity in various chemical reactions.
Propiedades
Número CAS |
94136-05-7 |
|---|---|
Fórmula molecular |
C21H27N2O3.Cl C21H27ClN2O3 |
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
2,5-dibutoxy-4-(4-methoxyphenyl)benzenediazonium;chloride |
InChI |
InChI=1S/C21H27N2O3.ClH/c1-4-6-12-25-20-15-19(23-22)21(26-13-7-5-2)14-18(20)16-8-10-17(24-3)11-9-16;/h8-11,14-15H,4-7,12-13H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
YNTXJPZSNIBITC-UHFFFAOYSA-M |
SMILES canónico |
CCCCOC1=CC(=C(C=C1C2=CC=C(C=C2)OC)OCCCC)[N+]#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















